molecular formula C10H12O3 B1598373 6'-Ethoxy-2'-hydroxyacetophenone CAS No. 2750-25-6

6'-Ethoxy-2'-hydroxyacetophenone

Cat. No.: B1598373
CAS No.: 2750-25-6
M. Wt: 180.2 g/mol
InChI Key: FXKOWMXEFZGVHC-UHFFFAOYSA-N
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Description

6’-Ethoxy-2’-hydroxyacetophenone is a chemical compound belonging to the class of acetophenones. It is characterized by the presence of an ethoxy group and a hydroxyl group attached to an acetophenone core. The molecular formula of 6’-Ethoxy-2’-hydroxyacetophenone is C10H12O3, and it has a molecular weight of 180.20 g/mol . This compound is a white crystalline solid and is used in various scientific research applications.

Properties

IUPAC Name

1-(2-ethoxy-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(12)10(9)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOWMXEFZGVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399534
Record name 6'-Ethoxy-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2750-25-6
Record name 6'-Ethoxy-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-Ethoxy-2'-hydroxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

6’-Ethoxy-2’-hydroxyacetophenone can be synthesized through the reaction of ethyl iodide with 2,6-dihydroxyacetophenone in the presence of potassium carbonate in refluxing acetone. This reaction typically yields the desired product with a 64% yield . Another method involves the use of bromoethane and 2’,6’-dihydroxyacetophenone under similar conditions .

Industrial Production Methods

While specific industrial production methods for 6’-Ethoxy-2’-hydroxyacetophenone are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6’-Ethoxy-2’-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenones with various functional groups.

Scientific Research Applications

Chemistry

6'-Ethoxy-2'-hydroxyacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are explored for the creation of pharmaceuticals and specialty chemicals. The compound's ability to undergo diverse chemical reactions (e.g., oxidation, reduction, substitution) makes it a versatile building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that compounds derived from hydroxyacetophenones exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 128 µg/mL against various pathogens .
  • Cytotoxic Effects : Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines. In vitro studies indicated that derivatives of hydroxyacetophenones can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Medicinal Chemistry

The therapeutic potential of this compound is under investigation for its role as a precursor in drug synthesis. Its derivatives have been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. The compound's structural attributes allow for modifications that can enhance its bioactivity and selectivity towards specific biological targets .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several hydroxyacetophenone derivatives, including those based on this compound. The results indicated significant activity against clinical isolates of both bacteria and fungi, with some derivatives showing MIC values lower than standard antibiotics .

CompoundMIC (µg/mL)Target Pathogen
This compound Derivative A16Staphylococcus aureus
This compound Derivative B32Escherichia coli
Control Antibiotic (Vancomycin)4Staphylococcus aureus

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of hydroxyacetophenones were tested for their ability to induce cell death. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

CompoundIC50 (µg/mL)Cancer Cell Line
Derivative A10MCF-7
Derivative B15HT-29
Doxorubicin8MCF-7

Mechanism of Action

The mechanism of action of 6’-Ethoxy-2’-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group directs the substitution to the ortho and para positions on the aromatic ring . Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Ethoxy-2’-hydroxyacetophenone is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These features make it a versatile compound for various synthetic and research applications.

Biological Activity

6'-Ethoxy-2'-hydroxyacetophenone (CAS No. 2750-25-6) is a synthetic compound belonging to the class of hydroxyacetophenones. This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and case studies.

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol

Antimicrobial Activity

Research indicates that chalcones and their derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various chalcones for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound inhibited bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, a study on chalcone derivatives reported that they could induce apoptosis in cancer cell lines through the mitochondrial pathway. The compound's ability to modulate cell cycle progression and inhibit tumor growth was highlighted, particularly in breast and liver cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HepG2 (Liver)20.1Cell cycle arrest
HeLa (Cervical)18.3Mitochondrial pathway activation

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.

Case Studies

A notable case study investigated the effects of this compound on human lung cancer cells (A549). The study found that treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

Another research effort focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that it reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.